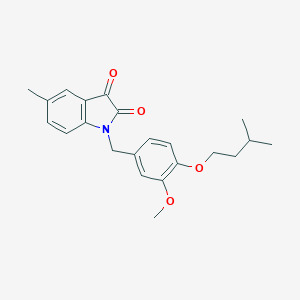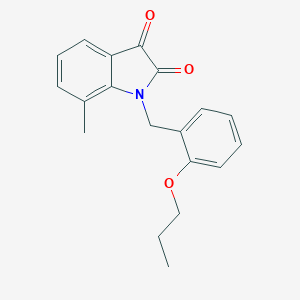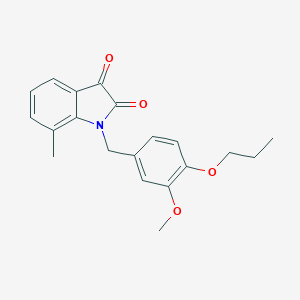![molecular formula C18H17NO3 B367207 1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione CAS No. 797780-75-7](/img/structure/B367207.png)
1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione” is a derivative of indole-2,3-dione, which is also known as isatin . Isatin is a heterocyclic compound and is an important element of many natural and synthetic molecules with significant biological activity .
Molecular Structure Analysis
The molecular structure of this compound would consist of an indole-2,3-dione core with a 3-(4-methylphenoxy)propyl group attached at the 1-position of the indole ring .Chemical Reactions Analysis
Indole derivatives are known to participate in a wide variety of chemical reactions, but without specific studies or data on this particular compound, it’s difficult to predict its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some properties can be predicted based on its structure, such as its molecular weight and the presence of potential hydrogen bond donors and acceptors .Aplicaciones Científicas De Investigación
Molecular Structure and Chemical Properties
- The title compound, C11H11NO2, demonstrates a planar indole-2,3-dione unit, illustrating its structural stability and potential for further chemical modifications. This planarity and the interactions within the crystal structure highlight its potential for applications in material science and molecular engineering (Qachchachi et al., 2016).
Bioactivity and Anticorrosion Applications
- Indole-2,3-dione derivatives have been shown to display versatile bioactivity, including antibacterial activities, and are used in synthesizing a variety of heterocyclic compounds. Moreover, they have been recognized for their efficiency as inhibitors against metal corrosion, suggesting their potential use in the development of new anticorrosive agents (Miao, 2014).
Heterocyclic Compound Synthesis
- The synthesis of N-alkyl or N-aryl derivatives of 4,11-diaminonaphtho[2,3-f]indole-5,10-dione through nucleophilic substitution highlights the chemical versatility of indole-2,3-dione derivatives. This process points to their utility in preparing compounds with potential pharmacological activities (Shchekotikhin et al., 2006).
Synthesis and Characterization
- New series of 1-methyl-1H-benzo[f]indole-4,9-dione derivatives have been prepared, showcasing the compound's ability to undergo regioselective reactions and form derivatives with potential applications in medicinal chemistry and drug development (Nadji-Boukrouche et al., 2015).
Antitumor Potential
- Indoloquinone EO9, related structurally to indole-2,3-dione compounds, has been evaluated for its antitumor properties, suggesting the relevance of these compounds in developing new chemotherapeutic agents. EO9's effectiveness is attributed to its activation by reductive enzymes, highlighting the importance of understanding the biochemical interactions of indole-2,3-dione derivatives for therapeutic applications (Smitskamp-Wilms et al., 1996).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[3-(4-methylphenoxy)propyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13-7-9-14(10-8-13)22-12-4-11-19-16-6-3-2-5-15(16)17(20)18(19)21/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFBROSJXJBMAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile](/img/structure/B367125.png)

![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)
![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)

![1-[3-(2-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367140.png)
![1-[3-(4-Chlorophenoxy)propyl]-5-methylindole-2,3-dione](/img/structure/B367143.png)

![1-[2-(2-Chloro-phenoxy)-ethyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B367146.png)

![1-[3-(4-tert-butylphenoxy)propyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B367149.png)

![2-[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B367155.png)